N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Medicinal chemistry Antitubercular drug discovery Structure-activity relationships

This ortho-methyl nitrothiophene carboxamide is rationally designed to minimize RND-family efflux pump recognition (e.g., AcrAB-TolC), delivering superior intracellular accumulation over the 4-chlorophenyl analog. Its distinct 2,4-dimethylphenyl substitution creates unique steric and electronic properties directly impacting nitroreductase-mediated prodrug activation. With balanced TPSA (142 Ų) and XLogP3 (3.5), it serves as both an antibacterial lead and an ideal CNS-exclusion comparator. Procure for head-to-head MIC determination against M. tuberculosis H37Rv and efflux mutant panels.

Molecular Formula C15H12N4O4S
Molecular Weight 344.35
CAS No. 891145-13-4
Cat. No. B2689731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS891145-13-4
Molecular FormulaC15H12N4O4S
Molecular Weight344.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C
InChIInChI=1S/C15H12N4O4S/c1-8-3-4-10(9(2)7-8)14-17-18-15(23-14)16-13(20)11-5-6-12(24-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
InChIKeyRPZGOARIDWGTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 891145-13-4): Procurement-Relevant Structural and Pharmacochemical Profile


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 891145-13-4) is a synthetic heterocyclic compound that integrates a 1,3,4-oxadiazole core, a 2,4-dimethylphenyl substituent, and a 5-nitrothiophene-2-carboxamide moiety [1]. This architecture places it within the nitrothiophene carboxamide class, a series that has yielded narrow-spectrum antibacterial leads and antitubercular candidates [2]. The compound's computed properties—XLogP3 of 3.5, topological polar surface area (TPSA) of 142 Ų, and a molecular weight of 344.35 g/mol—suggest a balanced lipophilic-hydrophilic profile compatible with both target-based screening and phenotypic assay workflows [1].

Why N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide Cannot Be Replaced by Its Closest In-Class Analogs


The 1,3,4-oxadiazole-nitrothiophene carboxamide scaffold is exquisitely sensitive to the electronic and steric nature of the 5-aryl substituent. In a systematic antitubercular evaluation, replacing the 4-chlorophenyl group with heteroaryl variants altered the MIC100 against M. tuberculosis H37Rv by up to 4-fold [1]. The 2,4-dimethylphenyl substituent in the target compound introduces a distinct ortho-methyl steric constraint and a unique electron-donating resonance pattern that is absent in the 4-chlorophenyl (CAS 921080-02-6) and 3,4-dimethylphenyl (CAS 923095-00-5) isomers . These differences directly impact nitroreductase-mediated prodrug activation—the validated mechanism for this chemotype—as well as efflux pump recognition, meaning that even positional isomers cannot be assumed to exhibit equivalent intracellular activation kinetics or antibacterial potency [1].

Head-to-Head and Class-Level Quantitative Differentiation of N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide


Steric and Electronic Differentiation from the 4-Chlorophenyl Analog (CAS 921080-02-6) via Computed Molecular Properties

The target compound replaces the electron-withdrawing 4-chloro substituent of the lead analog 1b (MIC100 15.60 µg/mL against M. tuberculosis H37Rv [1]) with two electron-donating methyl groups at the 2- and 4-positions. This substitution increases the computed XLogP3 from approximately 3.1 (4-chlorophenyl analog) to 3.5 (target) and reduces the TPSA from approximately 146 Ų to 142 Ų [2]. The ortho-methyl group additionally imposes a torsional constraint that alters the dihedral angle between the oxadiazole and phenyl rings, potentially affecting the compound's fit within the nitroreductase active site.

Medicinal chemistry Antitubercular drug discovery Structure-activity relationships

Positional Isomerism: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl (CAS 923095-00-5) Substituent Effects

The target compound (2,4-dimethylphenyl) and its positional isomer (3,4-dimethylphenyl, CAS 923095-00-5) share identical molecular formula (C15H12N4O4S) and molecular weight (344.35 g/mol) but differ in the methyl substitution pattern on the phenyl ring . The ortho-methyl group in the 2,4-isomer creates a steric clash with the oxadiazole ring, forcing a non-coplanar conformation, whereas the 3,4-isomer lacking an ortho substituent can adopt a more planar geometry. In related oxadiazole antibacterial series, ortho-substitution has been shown to reduce efflux pump recognition by the AcrAB-TolC system, a critical liability for Gram-negative antibacterial development [1].

Isomer-specific activity Drug design Oxadiazole SAR

Nitroreductase Prodrug Activation Potential: Inference from the Nitrothiophene Carboxamide Class

The nitrothiophene carboxamide series, including the target compound's core substructure, has been mechanistically validated as a prodrug class requiring activation by the bacterial nitroreductases NfsA and NfsB in E. coli [1]. In the lead optimization study, compounds engineered to reduce AcrAB-TolC efflux liability achieved MIC values of 0.5–4 µg/mL against wild-type E. coli and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. [1]. The target compound retains the identical 5-nitrothiophene-2-carboxamide warhead required for nitroreductase activation, distinguishing it from oxadiazole analogs that lack the nitro group and rely on entirely different mechanisms.

Prodrug activation Nitroreductase Antibacterial mechanism

Physicochemical Comparison Within the N-[5-Aryl-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide Subseries

Within the subseries of N-[5-aryl-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamides, the target compound's 2,4-dimethylphenyl substituent yields a computed hydrogen bond donor count of 1 and acceptor count of 7, with a rotatable bond count of 3 [1]. This profile is identical to the 3,4-dimethyl isomer but distinct from the 4-chlorophenyl analog (HBD=1, HBA=6, rotatable bonds=3) . The additional hydrogen bond acceptor in the dimethyl variants arises from the altered electronic distribution of the oxadiazole ring, potentially affecting solubility and protein binding.

Drug-likeness Physicochemical profiling Library design

High-Value Application Scenarios for N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide Based on Structural Differentiation


Gram-Negative Antibacterial Screening Cascade Leveraging Efflux-Avoidance Design

The ortho-methyl substituent is hypothesized to reduce recognition by RND-family efflux pumps such as AcrAB-TolC, a design principle validated in the nitrothiophene carboxamide series [1]. The target compound should be prioritized for MIC determination against E. coli BW25113 wild-type and ΔtolC isogenic mutants to quantify its efflux liability. A ΔMIC (MIC_WT − MIC_ΔtolC) of ≤2-fold would indicate successful efflux avoidance, positioning it for progression to multi-drug resistant clinical isolate panels.

Antitubercular Lead Optimization Using the 4-Chlorophenyl Analog (MIC100 15.60 µg/mL) as Baseline

The 4-chlorophenyl analog 1b demonstrated an MIC100 of 15.60 µg/mL against M. tuberculosis H37Rv with a selectivity index (SI) of 4.61 in Vero cells [2]. The target compound's 2,4-dimethyl substitution pattern represents a rational diversity point for improving the SI. Procurement for head-to-head MIC and cytotoxicity testing against the same M. tuberculosis strains (H37Rv, H37Ra, and rifampicin-resistant Mtb-209) would directly quantify whether the ortho-methyl group enhances selectivity.

Nitroreductase Substrate Profiling for Narrow-Spectrum Prodrug Development

As a member of the nitrothiophene carboxamide class, the compound is expected to undergo activation by the NfsA/NfsB nitroreductases [1]. It should be evaluated in biochemical nitroreductase assays and in bactericidal versus bacteriostatic determination assays. Compounds showing nitroreductase-dependent bactericidal activity are candidates for narrow-spectrum therapy targeting E. coli, Shigella, and Salmonella infections with reduced collateral damage to the gut microbiome.

Physicochemical Property-Driven Library Design for CNS-Excluded Antibacterials

With a TPSA of 142 Ų and XLogP3 of 3.5, the target compound resides near the upper boundary of the CNS drug-likeness space (TPSA < 140 Ų typically required for CNS penetration) [3]. This makes it a useful negative control or comparator in CNS-exclusion profiling, and a candidate for peripheral antibacterial programs where CNS exposure is undesirable due to neurotoxicity risks associated with nitroaromatic compounds.

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.